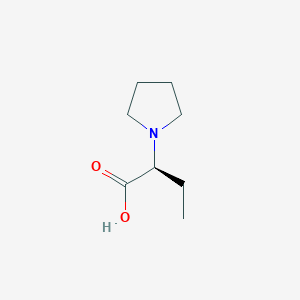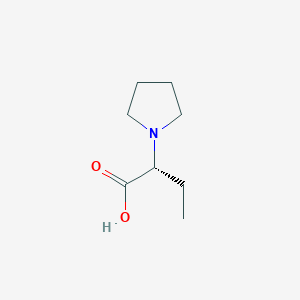
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Studies
- Catalytic Applications : The compound has been studied in the context of acid-base catalysis. Research by Aramendía et al. (1999) investigated transformations of various compounds over oxide catalysts, correlating the results to acid-base properties. This study enhances our understanding of catalysis involving compounds like (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Aramendía et al., 1999).
Synthesis and Derivatization
- Role in Synthesizing β-Lactams : Behzadi et al. (2015) utilized this compound as a ketene source for synthesizing monocyclic-2-azetidinones. The study highlights its utility in controlling diastereoselectivity in chemical reactions (Behzadi et al., 2015).
- Use in Pharmaceutical Research : The compound's derivatives have been explored as inhibitors in pharmaceutical research, particularly in the study of blood coagulation factors. Vaz et al. (1998) and Nagahara et al. (1994) conducted studies evaluating binding modes and the efficacy of such inhibitors (Vaz et al., 1998); (Nagahara et al., 1994).
Therapeutic Research
- Idiopathic Pulmonary Fibrosis Treatment : In the context of idiopathic pulmonary fibrosis, Anderson et al. (2016) reported on the synthesis of a derivative of this compound as a potential therapeutic agent. This work highlights its application in the development of new treatments (Anderson et al., 2016).
- Anticoagulant Activity : Katakura et al. (1993) investigated derivatives of (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid for their potential as factor Xa inhibitors, exploring structure-activity relationships and selectivity (Katakura et al., 1993).
Miscellaneous Applications
- Illicit Substance Synthesis Differentiation : Allen et al. (1992) researched the differentiation of illicit substances synthesized from phenylacetic acid, including studies on compounds structurally related to (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid (Allen et al., 1992).
- Use in Chiral Derivatization : Research by Hamman (1993) explored the use of enantiomers of similar compounds in chiral derivatization, indicating the potential for (R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid in such applications (Hamman, 1993).
Eigenschaften
IUPAC Name |
(2R)-3-phenyl-2-pyrrolidin-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZBXHMWNINJF-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H](CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenyl-2-(1-pyrrolidinyl)propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B3040361.png)





